1-methanesulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide
Description
1-Methanesulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide backbone linked to a methanesulfonyl group and a thiophene ring substituted with a methylcarbamoyl moiety. The thiophene ring, a common heterocyclic scaffold in bioactive compounds, may enhance solubility and modulate electronic properties .
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)thiophen-2-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S2/c1-14-12(18)10-5-8-21-13(10)15-11(17)9-3-6-16(7-4-9)22(2,19)20/h5,8-9H,3-4,6-7H2,1-2H3,(H,14,18)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJFFWHXJWEWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-methanesulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting with a thiophene precursor, the methylcarbamoyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The thiophene and piperidine rings can be coupled together using a suitable coupling reagent, such as a carbodiimide, to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Temperature Control: Maintaining optimal temperatures for each reaction step.
Catalysts: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“1-methanesulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide” can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The methylcarbamoyl group can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring might yield sulfoxides or sulfones, while reduction of the methylcarbamoyl group might yield primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiophene and piperidine derivatives.
Medicine: As a potential lead compound for the development of new drugs targeting specific biological pathways.
Industry: As an intermediate in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of “1-methanesulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include:
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
1-Methanesulfonyl-N-{[1-(Thiophen-2-yl)Cyclopentyl]Methyl}Piperidine-4-Carboxamide (CAS 1058459-73-6) Molecular Formula: C₁₇H₂₆N₂O₃S₂ Structural Differences: The cyclopentylmethyl group attached to the thiophene replaces the methylcarbamoyl substituent in the target compound. Functional Implications: The absence of the methylcarbamoyl group may diminish hydrogen-bonding capacity, affecting target affinity in enzyme inhibition assays.
3-(Methylamino)-1-(Thiophen-2-yl)Propan-1-ol Molecular Formula: C₈H₁₃NO₃S Structural Differences: A propanol chain replaces the piperidine-carboxamide core. The methylamino group on the thiophene is retained but lacks the methanesulfonyl moiety. Functional Implications: Reduced molecular weight (227.26 g/mol vs. ~370 g/mol for the target) likely enhances membrane permeability but limits protease or kinase inhibition due to the absence of the sulfonyl-carboxamide pharmacophore .
(S)-N-Methyl-3-(Naphthalen-1-yloxy)-3-(Thiophen-3-yl)Propan-1-Amine Molecular Formula: C₁₉H₂₀N₂OS Structural Differences: A naphthyloxy-thiophene-propanamine chain replaces the piperidine-sulfonamide core.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| Target Compound | C₁₄H₂₀N₃O₄S₂ | ~370 | Methanesulfonyl, methylcarbamoyl-thiophene | Enzyme inhibition, drug leads |
| 1-Methanesulfonyl-N-{[1-(Thiophen-2-yl)...} [4] | C₁₇H₂₆N₂O₃S₂ | 370.53 | Cyclopentylmethyl-thiophene | Research intermediates |
| 3-(Methylamino)-1-(Thiophen-2-yl)Propan-1-ol [3] | C₈H₁₃NO₃S | 227.26 | Propanol, methylamino-thiophene | Biocatalysis substrates |
| (S)-N-Methyl-3-(Naphthalen-1-yloxy)... [3] | C₁₉H₂₀N₂OS | 324.44 | Naphthyloxy, thiophene-propanamine | Antiviral candidates |
Research Findings and Mechanistic Insights
- Synthetic Accessibility : The target compound’s synthesis likely involves sequential amidation and sulfonylation steps, as seen in analogues like BI87409 () and PLpro inhibitors (). Challenges include regioselective functionalization of the thiophene ring .
- The methylcarbamoyl group may enhance affinity for polar active sites compared to cyclopentylmethyl analogues .
- Solubility and Pharmacokinetics : The methylcarbamoyl group improves aqueous solubility (predicted LogP ~2.1) relative to the cyclopentylmethyl derivative (LogP ~3.5), favoring oral bioavailability .
Biological Activity
1-Methanesulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a thiophene moiety, and a methanesulfonyl group, contributing to its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 345.4 g/mol. The structural components include:
- Piperidine Ring : Known for its diverse biological activities.
- Thiophene Moiety : Often associated with anti-inflammatory and antibacterial properties.
- Methanesulfonyl Group : Enhances solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C13H19N3O4S2 |
| Molecular Weight | 345.4 g/mol |
| CAS Number | 1222466-16-1 |
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies have shown that piperidine derivatives can demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The incorporation of the thiophene moiety may enhance these effects due to its inherent biological activity.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In studies involving related compounds, strong inhibitory activities were observed, with some derivatives showing IC50 values as low as 0.63 µM for AChE inhibition . This suggests that this compound could potentially serve as a lead compound for developing new enzyme inhibitors.
The mechanism of action for this compound likely involves interaction with specific biological targets, including enzymes and receptors involved in disease processes. The binding interactions may modulate enzymatic activity or receptor signaling pathways, which are crucial in various therapeutic contexts.
Case Studies
- Antibacterial Screening : A study synthesized several piperidine derivatives and evaluated their antibacterial efficacy against multiple strains. The results indicated that compounds similar to this compound exhibited promising activity, suggesting potential applications in treating bacterial infections .
- Enzyme Inhibition Studies : Another study focused on the synthesis of piperidine derivatives with sulfonamide functionalities. These compounds were tested for their ability to inhibit urease and AChE, revealing that certain derivatives had significantly lower IC50 values compared to standard inhibitors . This highlights the potential of this compound in drug development targeting these enzymes.
Q & A
Q. What structural features of this compound contribute to its pharmacological potential?
The compound features:
- A piperidine-4-carboxamide core that enhances binding to biological targets like enzymes or receptors through hydrogen bonding and hydrophobic interactions.
- A methanesulfonyl group (–SO₂CH₃) that improves metabolic stability and solubility.
- A 3-(methylcarbamoyl)thiophen-2-yl substituent, where the thiophene ring provides π-π stacking potential, and the methylcarbamoyl group modulates target affinity .
Q. What synthetic routes are used for similar piperidine-4-carboxamide derivatives?
Typical steps include:
Piperidine ring formation : Cyclization of amino alcohols or reductive amination.
Sulfonylation : Reaction of piperidine with methanesulfonyl chloride under basic conditions (e.g., triethylamine in DCM).
Thiophene coupling : Amide bond formation between the piperidine carboxamide and thiophene derivative using coupling agents like EDCl/HOBt .
Purification : Column chromatography or recrystallization to isolate the final product.
Q. Which analytical methods validate the compound’s purity and structure?
- NMR spectroscopy (¹H/¹³C): Confirms proton environments and carbon backbone integrity.
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- HPLC : Assesses purity (>95% typically required for pharmacological studies) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in sulfonamide synthesis?
Q. How to resolve discrepancies between computational and experimental bioactivity data?
- Molecular dynamics simulations : Refine docking models by accounting for protein flexibility.
- Assay validation : Use orthogonal assays (e.g., SPR vs. fluorescence) to confirm target engagement.
- Solvent correction : Adjust for solvent effects (e.g., DMSO) that may alter compound conformation .
Q. What strategies improve selectivity for kinase or protease targets?
- Structure-activity relationship (SAR) studies : Modify the thiophene’s substituents (e.g., replacing methylcarbamoyl with bulkier groups).
- Fragment-based design : Introduce hydrogen bond donors/acceptors to exploit target-specific pockets.
- Protease-resistant analogs : Replace labile amide bonds with bioisosteres (e.g., triazoles) .
Methodological and Data Analysis
Q. Best practices for handling and storage to ensure stability?
- Storage : –20°C in airtight, light-resistant containers under inert gas (N₂/Ar).
- Handling : Use gloveboxes for moisture-sensitive steps; monitor for hydrolysis via TLC/HPLC .
Q. Addressing inconsistent IC₅₀ values across studies
- Purity verification : Re-test compound batches using HPLC-MS.
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Data normalization : Use reference inhibitors (e.g., staurosporine for kinases) to calibrate activity .
Tables for Key Data
Q. Table 1: Common Synthetic Steps and Conditions
Q. Table 2: Analytical Parameters
| Technique | Key Parameters | Application |
|---|---|---|
| ¹H NMR (400 MHz) | δ 1.5–2.5 (piperidine), δ 7.2 (thiophene) | Confirm regiochemistry |
| HPLC (C18 column) | 70:30 MeOH/H₂O, 1 mL/min, UV 254 nm | Purity assessment |
| HRMS | m/z calculated vs. observed (±0.001 Da) | Molecular formula confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
